molecular formula C12H14N4O3S B2963484 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1797720-62-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Cat. No.: B2963484
CAS No.: 1797720-62-7
M. Wt: 294.33
InChI Key: GBOLFDZGVLGXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide" is a sulfonamide derivative featuring a pyridine-3-sulfonamide moiety linked to a pyrazole ring substituted with a tetrahydrofuran-3-yl group. The compound shares a core scaffold with "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide" (CAS: 1797865-66-7, Fig. 1), which has a molecular formula of C₁₃H₁₅N₃O₃S and a molecular weight of 293.34 g/mol . The pyridine-3-sulfonamide variant replaces the benzene ring with a pyridine group, likely altering electronic properties and binding interactions due to the nitrogen atom in the aromatic ring.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c17-20(18,12-2-1-4-13-7-12)15-10-6-14-16(8-10)11-3-5-19-9-11/h1-2,4,6-8,11,15H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOLFDZGVLGXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a unique combination of a tetrahydrofuran moiety, a pyrazole ring, and a pyridine sulfonamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Tetrahydrofuran Ring : Achieved through the reaction of diols with cerium ammonium nitrate.
  • Synthesis of the Pyrazole Ring : Conducted via the reaction of hydrazines with 1,3-diketones under acidic conditions.
  • Coupling Reaction : Involves nucleophilic substitution that links the tetrahydrofuran and pyrazole structures to yield the final product .

2.1 Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been studied for its inhibitory effects on various cancer cell lines, specifically targeting pathways involved in tumor growth and proliferation.

CompoundTargetActivity
This compoundBRAF(V600E)Inhibitory
Similar Pyrazole DerivativesEGFR, Aurora-A KinaseAntitumor

Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial for targeted cancer therapies .

2.2 Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha. This mechanism is particularly relevant in treating autoimmune diseases and inflammatory conditions.

2.3 Antibacterial Activity

Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes, leading to cell lysis .

3. Case Studies and Research Findings

Recent studies have evaluated the structure-activity relationships (SAR) of pyrazole derivatives, highlighting their potential as therapeutic agents:

  • A study focused on modifying the sulfonamide group to enhance solubility and bioavailability in vivo.
  • Another investigation explored the compound's efficacy against resistant bacterial strains, demonstrating promising results in vitro .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes and receptors, modulating their activity.
  • Pathway Interference : Disruption of signaling pathways related to inflammation and tumor growth.

5.

This compound presents a promising avenue for drug development due to its diverse biological activities, particularly in oncology and inflammation. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

The benzene-sulfonamide analog (Table 1 ) provides a critical structural comparison:

Property Pyridine-3-sulfonamide variant Benzenesulfonamide analog
Molecular Formula C₁₂H₁₄N₄O₃S (estimated)* C₁₃H₁₅N₃O₃S
Molecular Weight ~294.33 g/mol (estimated)* 293.34 g/mol
Aromatic Substituent Pyridine (N-containing ring) Benzene
Potential Electronic Effects Enhanced polarity due to pyridine Lower polarity

*Estimated based on substitution of benzene with pyridine.

In contrast, the benzene analog’s hydrophobicity may favor membrane penetration .

Heterocyclic Derivatives: 1,3,4-Thiadiazoles

1,3,4-Thiadiazole derivatives synthesized in exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. While structurally distinct (thiadiazole vs. sulfonamide cores), these compounds highlight the pharmacological relevance of heterocyclic systems. Key differences include:

  • Bioactivity : Thiadiazoles showed measurable antimicrobial effects, whereas the sulfonamide derivatives’ activity remains untested in the provided data .
  • Synthetic Routes: Thiadiazoles were prepared via hydrazonoyl chloride reactions, contrasting with sulfonamides typically synthesized via sulfonylation of amines .

Broader Sulfonamide Class

Sulfonamides are known for diverse applications, including antimicrobial and enzyme inhibitory activities.

Data Table: Comparative Overview

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Reported Activity
Target Compound Sulfonamide ~294.33 Pyridine, tetrahydrofuran Not reported
Benzenesulfonamide analog Sulfonamide 293.34 Benzene, tetrahydrofuran Not reported
1,3,4-Thiadiazole derivative Thiadiazole Varies Methylthio, nitro groups Antimicrobial

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
1K2_2CO3_3, DMF, RCH2_2Cl35–70%
2Silica gel (CH2_2Cl2_2/MeOH)>95% purity

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign protons and carbons using DMSO-d6_6 as solvent. Key signals include pyrazole NH (~11.5 ppm) and sulfonamide SO2_2 groups (δ 125–130 ppm in 13^13C) .
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm tetrahydrofuran-pyrazole conformation .
  • Mass Spectrometry : ESI-MS (e.g., m/z 392.2 [M+H]+^+) ensures molecular weight validation .

Advanced: How can researchers address discrepancies in reaction yields when varying sulfonamide coupling agents?

Methodological Answer:
Contradictions in yields often arise from steric hindrance or electronic effects of substituents. Strategies include:

  • Optimizing Bases : Replace K2_2CO3_3 with Et3_3N in polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity .
  • Temperature Control : Conduct reactions at 80°C for 48 hours to improve sluggish coupling .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) and adjust protecting groups .

Advanced: What computational approaches predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with MET kinase’s ATP-binding pocket, focusing on sulfonamide H-bonding with Lys1110 and pyridine-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the tetrahydrofuran ring in hydrophobic pockets .
  • QSAR Models : Train models using pyrazole-sulfonamide derivatives’ IC50_{50} data against kinases (R2^2 > 0.85) .

Advanced: How can regioselectivity challenges during pyrazole functionalization be mitigated?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., CF3_3) at the pyrazole C-5 position to bias coupling to C-4 .
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura cross-coupling to ensure C-4 selectivity .
  • Regioisomer Separation : Employ chiral HPLC (e.g., Chiralpak IA) to resolve isomers, as seen in THP-protected analogs .

Advanced: What in vitro assays are suitable for evaluating its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines using MIC assays against E. coli and C. albicans, comparing to 1,3,4-thiadiazole derivatives (MIC: 2–8 µg/mL) .
  • Kinase Inhibition : Perform ADP-Glo™ assays for MET kinase IC50_{50} determination, using merestinib (IC50_{50} = 2 nM) as a reference .
  • Cytotoxicity : Use MTT assays on NSCLC cell lines (e.g., NCI-H1703), with dose-response curves (EC50_{50} < 1 µM indicating potency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.